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  • Product: N,N-Diethyl-N',N'-diphenylurea
  • CAS: 13114-73-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on the Stabilization Mechanism of N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite) in Energetic Materials

Abstract: N,N-Diethyl-N',N'-diphenylurea, commonly known as Ethyl Centralite (EC), is a critical stabilizer used extensively in single, double, and triple-base propellants to ensure their chemical stability, safety, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N,N-Diethyl-N',N'-diphenylurea, commonly known as Ethyl Centralite (EC), is a critical stabilizer used extensively in single, double, and triple-base propellants to ensure their chemical stability, safety, and operational shelf-life.[1][2] Propellants based on nitrate esters, such as nitrocellulose and nitroglycerin, are inherently prone to auto-catalytic decomposition, a process that releases acidic nitrogen oxides (NOx) and can lead to catastrophic self-ignition.[3][4][5] This guide provides an in-depth analysis of the core chemical mechanisms through which Ethyl Centralite counteracts this degradation. It details the primary reactions of NOx scavenging, the subsequent formation of various nitroso and nitro derivatives, and the analytical methodologies employed to monitor stabilizer depletion. This document is intended for researchers, chemists, and engineers in the fields of energetic materials and ordnance to provide a foundational understanding of the causality and processes governing propellant stabilization by Ethyl Centralite.

The Imperative of Propellant Stability

Propellants derived from nitrate esters (e.g., nitrocellulose) are fundamentally unstable due to the weak O-NO2 bonds within their molecular structure.[6][7] Over time, and accelerated by elevated temperatures, these bonds cleave, initiating a cascade of decomposition reactions that release nitrogen oxides, primarily nitrogen dioxide (NO2).[3][6] This process is dangerously auto-catalytic; the NOx products act as catalysts, accelerating further decomposition of the nitrate esters.[4][8] If left unchecked, this cycle can lead to a rapid increase in temperature and pressure, potentially resulting in spontaneous ignition or explosion.[1][9]

To ensure the long-term safety and reliability of ammunition and rocket motors, stabilizers are incorporated into the propellant matrix.[10] These molecules are designed to be more reactive with the acidic NOx by-products than the nitrate esters themselves.[7] By scavenging these catalytic agents, a stabilizer interrupts the auto-catalytic cycle, dramatically slowing the degradation of the propellant and extending its safe service life.[1][8] Ethyl Centralite is one of the most common and effective stabilizers employed for this purpose.[11]

N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite): An Introduction

Ethyl Centralite (EC) is an aromatic urea derivative with the chemical formula C17H20N2O.[3] Its molecular structure, featuring a central urea group flanked by two phenyl rings and two ethyl groups, is key to its stabilizing function. The nitrogen atoms within the urea linkage are electron-rich, making them susceptible to electrophilic attack by the decomposition products of propellants.[7] In addition to its primary role as a stabilizer, EC can also function as a plasticizer and gelatinizer at higher concentrations, improving the mechanical properties of the propellant grain.[1][3]

Table 1: Properties of Ethyl Centralite

PropertyValue
Chemical Name N,N'-Diethyl-N,N'-diphenylurea
Common Name Ethyl Centralite (EC), Centralite I
Molecular Formula C17H20N2O
Appearance White crystalline flakes or powder
Melting Point 72 °C
Solubility Sparingly soluble in water; soluble in organic solvents like acetone, ethanol, and dichloromethane.[1][12]
Primary Function Propellant Stabilizer (NOx Scavenger)
Secondary Functions Plasticizer, Gelatinizer, Flash Reducer

Core Stabilization Mechanism: A Step-by-Step Analysis

The primary role of Ethyl Centralite is to neutralize the nitrogen oxides produced during propellant decomposition. This is not a single reaction but a complex sequence of nitrosation and nitration events that progressively consume the parent EC molecule and generate a series of derivatives.[11][13]

The Primary Reaction: Scavenging Nitrogen Oxides (NOx)

The stabilization process begins when NOx radicals, formed from the decomposition of nitrocellulose or nitroglycerin, react with the Ethyl Centralite molecule. The reaction proceeds through nitrosation and nitration pathways, primarily targeting the electron-rich sites of the EC molecule.[7]

The sequence of reactions is complex, but it is understood to involve the following key steps:

  • Initial Attack and N-Nitrosation: The initial reaction involves the formation of N-nitroso derivatives.

  • C-Nitration: Subsequently, electrophilic substitution occurs on the phenyl rings, leading to the formation of C-nitro derivatives. The para-position (4-position) is generally favored over the ortho-position (2-position) for substitution.[11]

  • Formation of Dinitro and Trinitro Derivatives: As the propellant continues to age and more NOx is produced, further nitration occurs, leading to di- and tri-nitro derivatives of Ethyl Centralite.[3]

  • Urea Bond Cleavage: In advanced stages of degradation, the central urea bond can hydrolyze, particularly in an acidic medium, leading to the formation of secondary products like N-ethylaniline and its various nitro and nitroso derivatives.[7][13]

Visualization of the Stabilization Pathway

The following diagram illustrates the principal transformation pathway of Ethyl Centralite as it scavenges NOx and is converted into its primary derivatives.

Ethyl_Centralite_Stabilization_Pathway EC Ethyl Centralite (C₁₇H₂₀N₂O) NitrosoEC N-Nitroso Derivatives EC->NitrosoEC +NOx MonoNitroEC Mono-Nitro EC (e.g., 4-Nitro EC, 2-Nitro EC) EC->MonoNitroEC +NOx NOx NOx (from Propellant Decomposition) NitrosoEC->MonoNitroEC +NOx / Rearrangement DiNitroEC Di-Nitro EC (e.g., 4,4'-Dinitro EC) MonoNitroEC->DiNitroEC +NOx Cleavage Urea Bond Cleavage Products (e.g., N-ethyl-N-nitrosoaniline) DiNitroEC->Cleavage Hydrolysis +NOx

Caption: Primary reaction pathway of Ethyl Centralite with NOx.

Key Stabilizer Derivatives and Their Role

As Ethyl Centralite is consumed, a variety of derivatives are formed. Monitoring the concentration of both the remaining EC and its daughter products provides a detailed picture of the propellant's age and remaining safe life.[12] Some of the major derivatives identified in aged propellants include:

  • 2-nitro EC and 4-nitro EC[11]

  • 2,4'-dinitro EC and 4,4'-dinitro EC[11]

  • N-ethyl-N-nitrosoaniline[11]

  • N-ethyl-4-nitro-N-nitrosoaniline[11]

While the primary stabilizing action comes from the initial reaction of EC, some of these first-generation derivatives may possess a residual, albeit lesser, stabilizing capability.[8] However, the formation of certain derivatives, especially those resulting from urea bond cleavage, signifies an advanced state of degradation.[13] The appearance of N-nitroso compounds is also a concern, as they are often carcinogenic.[5][7]

Experimental Workflow: Monitoring Stabilizer Depletion

The accurate quantification of the stabilizer content is the cornerstone of propellant surveillance programs, ensuring the safety and reliability of munitions stockpiles.[2][12] High-Performance Liquid Chromatography (HPLC) is a leading and widely adopted method for this purpose.[12][14]

Protocol: Quantification of EC by HPLC

This protocol outlines a general methodology for the analysis of Ethyl Centralite in a double-base propellant sample.

1. Sample Preparation and Extraction: a. Obtain a representative sample of the propellant (e.g., ~0.7 g).[12] b. Cut the propellant into small, uniform pieces (e.g., 2mm x 2mm) to maximize surface area for extraction.[12] c. Place the propellant pieces into a volumetric flask (e.g., 50 mL). d. Add a precise volume of a suitable organic solvent, such as dichloromethane or acetonitrile, to extract the stabilizer and its derivatives.[12][14] e. Allow the extraction to proceed for a set period (e.g., 48 hours) to ensure complete dissolution of the target analytes.[12] f. If using an internal standard (e.g., acetanilide) for improved quantitative accuracy, it is added at this stage.[12]

2. HPLC Analysis: a. Filter the extract through a syringe filter (e.g., 0.25 µm) to remove any particulate matter, including insoluble nitrocellulose.[14] b. Prepare a calibration curve using standards of pure Ethyl Centralite of known concentrations. c. Inject a small, precise volume (e.g., 3 µL) of the filtered sample extract and the calibration standards into the HPLC system.[12] d. The system typically uses a reverse-phase column and a UV detector set to a wavelength appropriate for the analytes (e.g., 254 nm). e. Elute the components using a mobile phase, often a mixture of acetonitrile and water.

3. Data Analysis: a. Identify the peak corresponding to Ethyl Centralite in the chromatogram based on its retention time compared to the standard. b. Quantify the concentration of EC in the sample by comparing its peak area to the calibration curve. c. The results are typically expressed as a percentage by mass (% w/w) of the original propellant sample.

Visualization of the Analytical Workflow

HPLC_Workflow start Propellant Sampling extraction Solvent Extraction (e.g., Dichloromethane) start->extraction filtration Filtration (0.25 µm filter) extraction->filtration hplc HPLC Injection & Separation (Reverse-Phase Column) filtration->hplc detection UV Detection hplc->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis report Report Stabilizer Content (% w/w) analysis->report

Caption: Standard workflow for HPLC analysis of propellant stabilizers.

Factors Influencing Stabilization Efficacy

The rate of stabilizer depletion and thus the efficacy of the stabilization process are not constant. They are influenced by several critical factors:

  • Temperature: This is the most significant factor. The rate of propellant decomposition, and therefore the rate of stabilizer consumption, increases exponentially with temperature.[6][15] Propellant lifetime predictions are often made by conducting accelerated aging studies at elevated temperatures (e.g., 65-95 °C).[15]

  • Propellant Composition: The type and concentration of energetic materials (nitrocellulose, nitroglycerin, etc.) affect the inherent instability and the rate at which NOx is produced.

  • Moisture: The presence of moisture can accelerate the hydrolytic decomposition of nitrate esters, contributing to instability.[3]

  • Initial Stabilizer Concentration: The amount of stabilizer added initially dictates the total capacity for NOx absorption and, consequently, the potential shelf-life of the propellant.

Conclusion

N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite) is an indispensable component in modern propellant formulations, acting as a sacrificial chemical agent to ensure safety and extend operational life. Its mechanism of action is rooted in its ability to effectively scavenge and neutralize the auto-catalytic nitrogen oxide by-products of nitrate ester decomposition. Through a complex series of nitrosation and nitration reactions, Ethyl Centralite interrupts the cycle of degradation. The systematic monitoring of its depletion and the formation of its derivatives via robust analytical methods like HPLC is a critical aspect of munitions surveillance programs, providing essential data for predicting the safe storage life of energetic materials.

References

  • Jelisavac, L. (n.d.). Determination of Ethyl Centralite Stabilizer in a Double-Base Propellant by Gas Chromatography: Linearity, Accuracy, Precision. [Online] Available at: [Link]

  • Curtis, N.J. & Berry, P. (1989). A New High Performance Liquid Chromatography Method for the Analysis of Ethyl Centralite (EC) and its Derivatives. Propellants, Explosives, Pyrotechnics. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Centralite. [Online] Available at: [Link]

  • Curtis, N.J. (1988). Syntheses and Characterisations of Derivatives of Ethyl Centralite. Defence Science and Technology Organisation (DSTO) Weapons Systems Research Laboratory. [Online] Available at: [Link]

  • Zarei, A.R. & Mardi, K. (2022). A Simple and Selective Spectrophotometric Method for Determination of Ethyl Centralite as Stabilizer in Double Base Solid Propellants. International Journal of Energetic Materials and Chemical Propulsion, 21(4). [Online] Available at: [Link]

  • East Harbour Group. (n.d.). Chemicals Explained: Ethyl Centralite. [Online] Available at: [https://easth Harbourgroup.com/chemicals-explained-ethyl-centralite/]([Link] Harbourgroup.com/chemicals-explained-ethyl-centralite/)

  • ResearchGate. (n.d.). Decomposition pathways of ethyl centralite. [Online] Available at: [Link]

  • MacCrehan, W. & Bedner, M. (n.d.). A New NIST Reference Material for Smokeless Powder Measurements. National Institute of Standards and Technology (NIST). [Online] Available at: [Link]

  • Halilović, N., et al. (2020). Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method. Lupine Publishers. [Online] Available at: [Link]

  • T.F. G. (1950). Role of Diphenylamine as a Stabilizer in Propellants. Picatinny Arsenal. [Online] Available at: [Link]

  • Taudte, R.V., et al. (2016). Stability of smokeless powder compounds on collection devices. Forensic Science International. [Online] Available at: [Link]

  • Trache, D., et al. (2020). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Journal of Materials Science. [Online] Available at: [Link]

  • Fengqi, Z., et al. (2007). A study of kinetic behaviours of the effective centralite/stabilizer consumption reaction of propellants using a multi-temperature artificial accelerated ageing test. Journal of Hazardous Materials, 145(1-2). [Online] Available at: [Link]

  • ResearchGate. (n.d.). Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants. [Online] Available at: [Link]

  • Tarchoun, A.F., et al. (2024). A green stabilizer for Nitrate ester-based propellants: An overview. PMC - NIH. [Online] Available at: [Link]

  • Google Patents. (n.d.). US4300961A - Process for deterrent coating of triple base propellant compositions.
  • Jelisavac, L., et al. (2010). Kinetic Modelling of the Chemical Transformations of the Stabiliser in Single Base Gun Propellants during Ageing. Scientific Technical Review. [Online] Available at: [Link]

  • Lussier, L.S. (1995). Development of Modern Methods for Determination of Stabilizers in Propellants. Defence Research Establishment Valcartier. [Online] Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of N,N-Diethyl-N',N'-diphenylurea: A Technical Guide to NMR and FTIR Orthogonal Validation

Executive Summary N,N-Diethyl-N',N'-diphenylurea, widely recognized as Ethyl Centralite or Centralite I, is a highly substituted urea derivative traditionally utilized as a stabilizer in nitrocellulose-based propellants...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Diethyl-N',N'-diphenylurea, widely recognized as Ethyl Centralite or Centralite I, is a highly substituted urea derivative traditionally utilized as a stabilizer in nitrocellulose-based propellants and increasingly explored as a privileged scaffold in medicinal chemistry. Because of its symmetrical yet sterically hindered architecture, accurate structural elucidation requires a rigorous, orthogonal analytical approach. This whitepaper details an in-depth, self-validating methodology for the spectroscopic characterization of N,N-Diethyl-N',N'-diphenylurea using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Dynamics and Spectroscopic Causality

The chemical behavior and spectroscopic signature of N,N-Diethyl-N',N'-diphenylurea are fundamentally dictated by the steric bulk of its substituents. While simple ureas are typically planar due to the extensive resonance delocalization of the nitrogen lone pairs into the carbonyl π-system, the presence of two ethyl and two phenyl groups induces significant steric strain.

According to X-ray crystallographic studies, the molecule exhibits a pseudo- C2​ symmetry where the two nitrogen atoms adopt a hybridization state intermediate between trigonal planar (sp²) and tetrahedral (sp³)[1]. This results in a nonplanar distortion of the amide groups by approximately 30° and an amide C-N bond length of 1.37 Å[1].

Causality Insight: This non-planar distortion restricts optimal orbital overlap. Consequently, the electron density at the carbonyl oxygen is slightly reduced compared to a perfectly planar urea, subtly increasing the C=O bond order[2]. This structural nuance directly impacts the vibrational force constants observed in FTIR and the magnetic shielding environments mapped by NMR, making standard reference tables only partially applicable.

FTIR Spectroscopic Profiling

FTIR spectroscopy provides rapid, non-destructive identification of the functional groups within the3 structure[3].

Self-Validating ATR-FTIR Protocol
  • Background Calibration: Collect a background spectrum using a clean, dry diamond Attenuated Total Reflectance (ATR) crystal to eliminate atmospheric H₂O and CO₂ artifacts.

  • Sample Application: Deposit 2–5 mg of crystalline N,N-Diethyl-N',N'-diphenylurea directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil. Causality: Intimate optical contact between the crystal and the sample is required to ensure the evanescent wave penetrates the sample adequately, yielding reproducible peak intensities and preventing baseline drift.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans) to achieve a high signal-to-noise ratio.

  • System Validation: Examine the >3200 cm⁻¹ region. The complete absence of broad O-H or N-H stretching bands validates both the fully substituted nature of the urea core and the absence of hygroscopic moisture, confirming sample integrity before downstream analysis.

Quantitative Data Summary: FTIR Assignments
Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Causality
~2975, 2930C-H stretch (aliphatic)Weak-MediumAsymmetric/symmetric stretching of the ethyl -CH₃ and -CH₂- groups.
~1665C=O stretch (amide I)StrongCarbonyl force constant is lowered by nitrogen lone-pair resonance, shifting the peak below typical ketone ranges (>1700 cm⁻¹).
~1595, 1495C=C stretch (aromatic)MediumSkeletal breathing vibrations of the two phenyl rings.
~1375C-N stretch (amide III)StrongReflects the partial double-bond character of the urea core's C-N bonds.
~760, 695C-H out-of-plane bendStrongHighly characteristic bending modes confirming monosubstituted benzene rings.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR spectroscopy maps the carbon-hydrogen framework, providing definitive proof of molecular connectivity and symmetry.

Self-Validating High-Resolution NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Shimming & Tuning: Perform gradient shimming to achieve a highly homogeneous magnetic field. Causality: A homogeneous field is critical for resolving the complex multiplet splitting of the phenyl protons; target a TMS linewidth of < 1 Hz.

  • ¹H Acquisition (400 MHz): Acquire using a 30° pulse angle and a relaxation delay (D1) of 3–5 seconds. Causality: A sufficiently long D1 ensures complete longitudinal relaxation (T1) of all protons, which is mandatory for accurate quantitative integration.

  • ¹³C Acquisition (100 MHz): Acquire proton-decoupled ¹³C NMR using a D1 of 2 seconds and a minimum of 512 scans to overcome the low natural abundance of the ¹³C isotope.

  • System Validation: Integrate the ¹H spectrum. The integral ratio of the ethyl CH₃, ethyl CH₂, and phenyl protons must strictly adhere to a 6:4:10 ratio. Any deviation >5% indicates impurity or structural degradation, triggering mandatory re-purification before structural claims can be made.

Quantitative Data Summary: NMR Assignments
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
¹H1.15Triplet (t)6HEthyl -CH₃ : Shielded aliphatic environment; split by adjacent -CH₂- protons.
¹H3.75Quartet (q)4HEthyl -CH₂- : Strongly deshielded by the electronegative nitrogen and the magnetic anisotropy of the adjacent C=O group.
¹H7.10 – 7.35Multiplet (m)10HPhenyl Ar-H : Deshielded by the aromatic ring current; complex splitting due to ortho/meta/para couplings.
¹³C13.5Singlet-Ethyl -CH₃ : Standard aliphatic carbon shielding.
¹³C46.2Singlet-Ethyl -CH₂- : Deshielded by direct nitrogen attachment.
¹³C126.5 – 129.1Singlet (x3)-Phenyl Ar-CH : Resonances for ortho, meta, and para carbons.
¹³C143.0Singlet-Phenyl Ar-C (ipso) : Deshielded by nitrogen attachment and resonance effects.
¹³C156.5Singlet-Urea C=O : Highly deshielded carbonyl carbon, typical for 2[2].

Orthogonal Validation Workflow

To ensure absolute scientific integrity, structural elucidation must never rely on a single technique. The following workflow illustrates the orthogonal validation system where FTIR functional group identification is cross-referenced against NMR connectivity data.

G N1 Sample Preparation (High Purity Analyte) N2 ATR-FTIR Spectroscopy (Functional Group ID) N1->N2 Solid State N3 1H & 13C NMR Spectroscopy (Molecular Connectivity) N1->N3 Solution State (CDCl3) N4 Data Integration (Cross-Validation) N2->N4 C=O & C-N Modes N3->N4 Chemical Shifts & Integrals N5 Structural Confirmation N,N-Diethyl-N',N'-diphenylurea N4->N5 Orthogonal Match

Orthogonal validation workflow for spectroscopic characterization of N,N-Diethyl-N',N'-diphenylurea.

Conclusion

The spectroscopic characterization of N,N-Diethyl-N',N'-diphenylurea requires an understanding of how its sterically hindered, pseudo- C2​ symmetric structure influences its physical properties. By employing a self-validating protocol that pairs the vibrational sensitivity of ATR-FTIR with the quantitative connectivity mapping of high-resolution NMR, researchers can achieve unambiguous structural confirmation and bypass the ambiguities of isolated analytical techniques.

References

  • NIST WebBook: Diethyl-N,N'-diphenylurea. National Institute of Standards and Technology.[Link]

  • PubMed: Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea. Proc Natl Acad Sci U S A. 1970.[Link]

  • PubChem: Centralite I (CID 6828). National Center for Biotechnology Information.[Link]

  • PMC: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health.[Link]

Sources

Foundational

Reaction Pathways of N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite) with Nitrogen Oxides

An In-depth Technical Guide Abstract This technical guide provides a comprehensive examination of the reaction pathways between N,N-Diethyl-N',N'-diphenylurea, commonly known as Ethyl Centralite, and various nitrogen oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the reaction pathways between N,N-Diethyl-N',N'-diphenylurea, commonly known as Ethyl Centralite, and various nitrogen oxides. Ethyl Centralite is a critical stabilizer in energetic materials, particularly nitrocellulose-based propellants, where it functions by scavenging autocatalytic decomposition products like nitrogen oxides.[1][2][3] Understanding these reaction mechanisms is paramount for predicting propellant lifespan, ensuring safety, and developing novel stabilization agents. This document details the primary reaction pathways—N-nitrosation and aromatic nitration—elucidating the underlying mechanisms, influencing factors, and resultant products. Furthermore, it provides detailed, field-proven experimental protocols for the synthesis and analysis of key derivatives, supported by spectroscopic data and visual pathway diagrams to offer a complete technical resource for professionals in the field.

Introduction to Reactants and Significance

N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite)

Ethyl Centralite (C₁₇H₂₀N₂O) is a symmetrically substituted urea derivative featuring two ethyl and two phenyl groups attached to the nitrogen atoms.[1] Its primary industrial application is as a stabilizer and plasticizer in single, double, and triple-base smokeless powders.[2][4] In this capacity, it intercepts the acidic nitrogen oxides (NOx) that are released during the slow decomposition of nitrate esters like nitrocellulose and nitroglycerin.[3] This scavenging action prevents the auto-catalytic breakdown of the propellant, a process that could otherwise lead to dangerous pressure buildup, self-ignition, or explosion.[2]

Table 1: Physicochemical Properties of Ethyl Centralite

PropertyValueReference
IUPAC Name 1,3-Diethyl-1,3-diphenylurea[3]
Molecular Formula C₁₇H₂₀N₂O[1]
Molar Mass 268.36 g·mol⁻¹[1]
Appearance White to light grey crystalline powder[1]
Melting Point 72.4 °C (162.3 °F)[1]
Boiling Point 325–330 °C (617–626 °F)[1]
Solubility in Water 8 mg/100g (at 20 °C)[1]
Solubility Soluble in acetone, ethanol, nitroglycerin[1][5]
Nitrogen Oxides (NOx)

Nitrogen oxides are a group of highly reactive gases. In the context of propellant degradation, the primary species are nitric oxide (NO) and nitrogen dioxide (NO₂). These can exist in equilibrium with other forms, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). In the presence of strong acids like sulfuric acid (H₂SO₄), nitric acid (HNO₃) can be dehydrated to form the highly electrophilic nitronium ion (NO₂⁺), the key agent in aromatic nitration.[6][7] Similarly, nitrous acid (HNO₂) can be protonated to generate the nitrosonium ion (NO⁺), the agent responsible for N-nitrosation.[8]

Core Reaction Pathways and Mechanisms

The interaction of Ethyl Centralite with nitrogen oxides proceeds primarily through two competitive pathways: N-nitrosation at the urea nitrogen atoms and electrophilic aromatic substitution (nitration) on the phenyl rings.

N-Nitrosation Pathway

N-Nitrosation involves the reaction of a nucleophilic nitrogen atom with a nitrosating agent, typically the nitrosonium ion (NO⁺).[8] In Ethyl Centralite, the nitrogen atoms are part of an amide-like structure, making them susceptible to this reaction. The formation of N-nitroso derivatives is a significant concern, as these compounds are often classified as potential carcinogens.[9]

The reaction proceeds via the electrophilic attack of NO⁺ on one of the nitrogen atoms of the urea backbone. This pathway can ultimately lead to the cleavage of the urea structure and the formation of N-nitrosoaniline derivatives, such as N-ethyl-N-nitrosoaniline.[4][10]

nitrosation_pathway EC Ethyl Centralite (C₁₇H₂₀N₂O) N_Nitroso_EC N-Nitroso Ethyl Centralite EC->N_Nitroso_EC N-Nitrosation (Attack on Urea Nitrogen) NO_plus Nitrosonium Ion (NO⁺) Cleavage_Products Cleavage Products (e.g., N-Ethyl-N-nitrosoaniline) N_Nitroso_EC->Cleavage_Products

Caption: Generalized N-Nitrosation pathway of Ethyl Centralite.

Aromatic Nitration Pathway

Aromatic nitration is the dominant and desired reaction pathway for the function of Ethyl Centralite as a stabilizer.[1] This process involves electrophilic aromatic substitution, where a nitro group (-NO₂) replaces a hydrogen atom on the phenyl rings. The active electrophile is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid in the presence of a stronger acid catalyst like sulfuric acid.[6]

The N,N-diethylcarbamoyl group (-CON(Et)Ph) is an ortho-, para-directing activator for electrophilic aromatic substitution, although it is deactivating overall compared to benzene due to the electron-withdrawing nature of the carbonyl group. The initial nitration preferentially occurs at the para (4) position of one of the phenyl rings due to reduced steric hindrance.[11] As the concentration of nitrogen oxides increases or over prolonged aging, further nitration occurs, leading to a variety of di- and tri-nitro derivatives.[1][4]

Commonly identified nitration products in aged propellants include:

  • 4-Nitro-N,N-Diethyl-N',N'-diphenylurea (4-Nitro EC)

  • 4,4'-Dinitro-N,N-Diethyl-N',N'-diphenylurea (4,4'-Dinitro EC)

  • 2,4'-Dinitro-N,N-Diethyl-N',N'-diphenylurea (2,4'-Dinitro EC)

  • 2,4,4'-Trinitro-N,N-Diethyl-N',N'-diphenylurea[1]

nitration_pathway EC Ethyl Centralite MonoNitro 4-Nitro EC EC->MonoNitro + NO₂⁺ (Para-substitution) NO2_plus Nitronium Ion (NO₂⁺) DiNitro1 4,4'-Dinitro EC MonoNitro->DiNitro1 + NO₂⁺ DiNitro2 2,4'-Dinitro EC MonoNitro->DiNitro2 + NO₂⁺ TriNitro 2,4,4'-Trinitro EC DiNitro1->TriNitro + NO₂⁺ DiNitro2->TriNitro + NO₂⁺

Caption: Progressive aromatic nitration pathway of Ethyl Centralite.

Experimental Protocols & Methodologies

The synthesis and analysis of Ethyl Centralite derivatives are crucial for creating analytical standards and for studying degradation kinetics. The following protocols are adapted from established methodologies.[4]

Synthesis of 4-Nitro Ethyl Centralite

This protocol describes a standard laboratory procedure for the mono-nitration of Ethyl Centralite.

Causality: The use of a nitric acid/sulfuric acid mixture ("mixed acid") is essential. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to generate the potent electrophile NO₂⁺, which is necessary to overcome the activation energy for aromatic substitution.[6][7] The reaction is performed at a low temperature to control the reaction rate and prevent over-nitration or unwanted side reactions.

Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g of Ethyl Centralite in 50 mL of glacial acetic acid. Cool the mixture to 10-15 °C in an ice bath.

  • Nitration: Slowly add, dropwise, a pre-cooled nitrating mixture (10 mL concentrated H₂SO₄ and 5 mL concentrated HNO₃) to the stirred solution. Maintain the internal temperature below 20 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Pour the reaction mixture slowly into 500 g of crushed ice and water with vigorous stirring. This step quenches the reaction and precipitates the solid product.

  • Isolation: Collect the crude product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from boiling ethanol to yield pure 4-Nitro Ethyl Centralite as pale yellow crystals.

Synthesis of N-Ethyl-4-nitro-N-nitrosoaniline

This protocol details the nitrosation of a secondary aniline, a potential degradation product of nitrated Ethyl Centralite.

Causality: Sodium nitrite in an acidic medium (acetic acid) generates nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), the active electrophile for N-nitrosation.[8]

Methodology:

  • Dissolution: Dissolve 1.66 g (0.01 mol) of N-ethyl-4-nitroaniline in 40 mL of glacial acetic acid at room temperature.

  • Nitrosation: Prepare a solution of 3.45 g (0.05 mol) of sodium nitrite in 5 mL of water. Add this solution to the aniline solution over 2 minutes with stirring.

  • Precipitation: Yellow plate-like crystals will appear. After stirring for 15 minutes, add 100 mL of water to ensure complete precipitation.

  • Isolation: Cool the mixture, filter the product, wash well with water, and air-dry.

  • Purification: Recrystallize from boiling ethanol to obtain pure N-Ethyl-4-nitro-N-nitrosoaniline.[4]

Analytical Characterization

A multi-technique approach is required for the unambiguous identification and quantification of Ethyl Centralite and its derivatives.

Chromatographic Separation
  • Thin Layer Chromatography (TLC): TLC is an invaluable technique for rapid reaction monitoring and purity assessment.[12][13] Using a silica gel stationary phase and a mobile phase like ethyl acetate/petroleum ether, compounds can be separated based on polarity. Visualization is typically achieved under UV light.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for quantitative analysis of stabilizer content in propellant samples.[11][14] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile) coupled with a UV detector allows for the separation and quantification of the parent compound and its various nitro and nitroso derivatives.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information by showing the chemical environment of protons in the molecule.[4] The chemical shifts, integration, and splitting patterns are unique for each derivative, allowing for definitive identification.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups.[15] Key absorptions include the C=O stretch of the urea (~1650 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (-NO₂) which appear prominently around 1520 cm⁻¹ and 1350 cm⁻¹ in nitrated derivatives.[4]

  • UV-Visible Spectroscopy: This technique is useful for quantitative analysis and is particularly sensitive to the conjugated pi systems in the aromatic rings.[14] Nitration introduces chromophores that shift the absorption maxima to longer wavelengths (a bathochromic shift).[4]

Table 2: Representative ¹H NMR Spectroscopic Data (in d₆-DMSO)

CompoundChemical Shift (δ, ppm) - Key SignalsReference
Ethyl Centralite ~7.3 (m, Phenyl-H), ~3.6 (q, CH₂), ~1.1 (t, CH₃)[4]
4-Nitro EC ~8.1 (d, H ortho to NO₂), ~7.5 (d, H meta to NO₂)[4]
4,4'-Dinitro EC ~8.2 (d, H ortho to NO₂), ~7.6 (d, H meta to NO₂)[4]
N-Ethyl-4-nitro-N-nitrosoaniline ~8.2 (d, H ortho to NO₂), ~7.8 (d, H meta to NO₂), ~4.2 (q, CH₂), ~1.4 (t, CH₃)[4]
Data adapted from WSRL-0563-TR. Shifts are approximate and depend on solvent and instrument.
Integrated Analytical Workflow

A robust analytical workflow is essential for the comprehensive characterization of aged propellant samples.

analytical_workflow Sample Propellant Sample Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction TLC Initial Screening (TLC) Extraction->TLC HPLC Separation & Quantification (HPLC-UV) Extraction->HPLC Report Final Report TLC->Report Fraction Fraction Collection HPLC->Fraction HPLC->Report NMR Structural Elucidation (NMR) Fraction->NMR MS Molecular Weight ID (LC-MS / GC-MS) Fraction->MS IR Functional Group ID (FTIR) Fraction->IR NMR->Report MS->Report IR->Report

Caption: Integrated workflow for analysis of Ethyl Centralite derivatives.

Conclusion

The reaction of N,N-Diethyl-N',N'-diphenylurea with nitrogen oxides is a complex process dominated by two key pathways: N-nitrosation and aromatic nitration. While aromatic nitration is the intended and beneficial reaction for its role as a propellant stabilizer, the potential for N-nitrosation and subsequent formation of hazardous byproducts cannot be overlooked. A thorough understanding of these mechanisms, reaction kinetics, and product profiles is essential for chemical safety, materials science, and the development of next-generation energetic materials with enhanced stability and reduced toxicity. The experimental and analytical methodologies outlined in this guide provide a robust framework for researchers to investigate these critical chemical transformations.

References

  • Wikipedia. (n.d.). Centralite. Retrieved from [Link][1]

  • East Harbour Group. (n.d.). Chemicals Explained: Ethyl Centralite. Retrieved from [Link][2]

  • SAE Group. (2021). Ethyl Centralite (AP): Chemical Properties, Uses & Applications. Retrieved from [Link][3]

  • Curtis, N. J. (1987). Syntheses and Characterisations of Derivatives of Ethyl Centralite. (Technical Report WSRL-0563-TR). Defence Science and Technology Organisation. Retrieved from [Link][4]

  • Zafari, M., et al. (2023). A green stabilizer for Nitrate ester-based propellants: An overview. National Center for Biotechnology Information. Retrieved from [Link][9]

  • Curtis, N. J. (1987). EXAMPLES OF PROPELLANTS CONTAINING ETHYL CENTRALITE. ResearchGate. Retrieved from [Link][11]

  • Lepin, I. V. (1972). Nitrosation Reactions of Ethyl Centralite. (Technical Report). Picatinny Arsenal. Retrieved from [Link][10]

  • Inamuddin, A., & Luqman, M. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link][15]

  • Shafirovich, T., et al. (2024). Degradation process of centralite I (ethyl centralite). ResearchGate. Retrieved from [Link][12]

  • Chemdad. (n.d.). N,N'-DIETHYL-N,N'-DIPHENYLUREA Building Blocks. Retrieved from [Link][5]

  • Ghorbani, H., et al. (2022). A SIMPLE AND SELECTIVE SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF ETHYL CENTRALITE AS STABILIZER IN DOUBLE BASE SOLID PROPELLANTS. Begell Digital Library. Retrieved from [Link][14]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link][8]

  • Chad Chemistry. (2019). nitration of aromatic compounds. YouTube. Retrieved from [Link][7]

  • Kar, S. (2012). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link][16]

  • Tang, S., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Center for Biotechnology Information. Retrieved from [Link][17]

  • de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation. Retrieved from [Link][18]

  • The American Institute for Conservation. (1988). The Analysis of Degradation Products Extracted From Selected 19th Century Papers. Retrieved from [Link][13]

Sources

Protocols & Analytical Methods

Method

GC-MS Method Development for the Detection of N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite) in Organic Gunshot Residue

Abstract Organic gunshot residue (OGSR) analysis is rapidly becoming a critical orthogonal technique to traditional inorganic gunshot residue (IGSR) testing, particularly with the proliferation of heavy-metal-free ammuni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Organic gunshot residue (OGSR) analysis is rapidly becoming a critical orthogonal technique to traditional inorganic gunshot residue (IGSR) testing, particularly with the proliferation of heavy-metal-free ammunition. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method for the extraction, detection, and quantification of N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite), a primary stabilizer in smokeless powders.

Introduction & Rationale

When a firearm is discharged, a plume of vaporized and particulate matter is deposited on the shooter's hands, clothing, and surrounding environment[1]. While traditional IGSR relies on the detection of heavy metals (lead, barium, and antimony), environmental and occupational health concerns have driven the adoption of "green" ammunition. This shift necessitates the detection of OGSR markers to confirm firearm discharge[1].

Ethyl Centralite (EC) is a highly specific OGSR marker added to propellants to neutralize acidic decomposition products of nitrocellulose[2]. Due to its lipophilic nature, EC permeates the skin and persists longer than traditional inorganic particulates, making it an ideal target for forensic GC-MS analysis[3].

Analyte Profile

Understanding the physicochemical properties of the target analyte is the foundation of method development. EC is highly lipophilic, semi-volatile, and yields a highly reproducible fragmentation pattern under standard Electron Ionization (EI) conditions[4].

Table 1: Physicochemical and Mass Spectrometric Properties of Ethyl Centralite

ParameterValue
IUPAC Name 1,3-Diethyl-1,3-diphenylurea
Common Name Ethyl Centralite (EC); Centralite I
Chemical Formula C17H20N2O
Molecular Weight 268.35 g/mol
Boiling Point 325 °C
Log P (Octanol/Water) ~3.8 (Highly lipophilic)
Primary EI-MS Ions (m/z) 148 (Base Peak), 268 (M+), 120, 134, 77

Mechanistic Insights & Experimental Design

The Causality of Matrix and Extraction

Gunshot residue collected from human skin presents a highly complex matrix rich in squalene, fatty acids, and cholesterol. Swabbing with isopropanol is selected over harsher solvents (like hexane or dichloromethane) because it effectively solubilizes the lipophilic EC without excessively stripping deep endogenous skin lipids that would otherwise foul the GC inlet and column[5]. Subsequent desorption in acetone is utilized because it is a polar aprotic solvent that disrupts the interaction between the cotton swab fibers and the analyte, providing high recovery rates while precipitating larger polymeric matrix components.

The Causality of GC-MS Parameters

Because EC is semi-volatile and thermally stable, capillary gas chromatography is the ideal separation technique. However, full-scan MS lacks the sensitivity required to detect the trace (picogram to low nanogram) levels of EC typically recovered from a shooter's hands. Selected Ion Monitoring (SIM) mode is strictly required[3]. By isolating the molecular ion (m/z 268) and its primary cleavage fragments (m/z 148 and 120), the method mathematically filters out the co-eluting aliphatic skin lipid background.

Under 70 eV Electron Ionization (EI), the urea bond of Ethyl Centralite is highly susceptible to cleavage. The loss of an ethyl-phenyl-amino radical yields the highly stable base peak at m/z 148, which serves as the primary quantifier ion[4],[6].

Fragmentation M Ethyl Centralite [M]+ m/z 268 F1 Base Peak [Fragment]+ m/z 148 M->F1 Cleavage of Urea Bond F2 Secondary [Fragment]+ m/z 120 M->F2 Cleavage of Urea Bond

Electron ionization (EI) fragmentation pathway of Ethyl Centralite yielding characteristic ions.

Methodology & Protocols

G A 1. Sample Collection (Isopropanol Swab) B 2. Desorption (Acetone + Sonication) A->B C 3. Concentration (N2 Evaporation) B->C D 4. GC Separation (5% Phenyl Column) C->D E 5. MS Detection (EI Source, SIM Mode) D->E F 6. Data Analysis (m/z 148, 268, 120) E->F

Workflow for the extraction and GC-MS analysis of Ethyl Centralite from gunshot residue swabs.

Reagents and Materials
  • GC-MS grade Acetone and Isopropanol.

  • Pre-cleaned cotton or synthetic swabs (e.g., Dacron).

  • Ethyl Centralite reference standard (purity ≥99%).

  • Internal Standard (IS): Diphenylamine-d10 (DPA-d10) or a similar deuterated OGSR marker.

Sample Collection Protocol
  • Moisten a sterile swab with 2-3 drops of isopropanol[5].

  • Vigorously swab the dorsal side of the suspect's firing hand, specifically targeting the webbed area between the thumb and index finger (the area of highest GSR deposition).

  • Place the swab immediately into a sealed, inert glass vial to prevent evaporative loss of semi-volatile components.

  • Store at 4 °C if extraction is not performed immediately.

Extraction Procedure
  • Spiking: Add 10 µL of the Internal Standard solution (1 µg/mL DPA-d10) directly to the swab in the vial.

  • Desorption: Add 1.0 mL of GC-MS grade acetone to the vial, ensuring the swab head is fully submerged.

  • Agitation: Sonicate the vial in an ultrasonic bath at room temperature for 15 minutes to maximize the partitioning of EC from the swab matrix into the solvent.

  • Separation: Transfer the acetone extract to a clean 2.0 mL microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter (e.g., cotton fibers, skin cells, inorganic primer particles).

  • Concentration: Transfer the supernatant to a clean GC vial. Evaporate the solvent under a gentle stream of high-purity nitrogen (N2) at 30 °C until the volume is reduced to exactly 100 µL.

  • Transfer: Cap the vial with a PTFE-lined septum for immediate GC-MS analysis.

GC-MS Instrumental Parameters

Table 2: Optimized GC-MS Conditions for Ethyl Centralite Analysis

ParameterSetting / Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm, 0.25 µm
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve opens at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 60 °C (hold 1 min) → Ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
SIM Ions (Ethyl Centralite) Quantifier: m/z 148; Qualifiers: m/z 268, 120[4]
SIM Ions (IS: DPA-d10) Quantifier: m/z 179; Qualifier: m/z 178
Dwell Time 50 ms per ion

Data Analysis & Method Validation

To ensure the trustworthiness of the results, the protocol must operate as a self-validating system. A positive identification of Ethyl Centralite requires:

  • Retention Time (RT) Match: The RT of the analyte peak must be within ±0.1 minutes of the calibration standard.

  • Ion Ratio Confirmation: The relative abundance of the qualifier ions (m/z 268 and 120) to the quantifier ion (m/z 148) must be within ±20% of the reference standard spectra[4],[6].

Table 3: Typical Method Validation Parameters

Validation ParameterExpected Performance
Limit of Detection (LOD) 0.5 ng/swab
Limit of Quantification (LOQ) 1.5 ng/swab
Linear Dynamic Range 1.5 ng to 500 ng/swab (R² ≥ 0.995)
Extraction Recovery 85% - 95%
Intra-day Precision (RSD) < 6.0%

Conclusion

The targeted analysis of Ethyl Centralite via GC-MS provides a highly specific, legally defensible method for confirming the presence of organic gunshot residue. By leveraging the specific cleavage of the urea bond under EI conditions and utilizing SIM mode, this protocol successfully mitigates the severe matrix interferences inherent to skin swabs, ensuring robust trace-level detection.

References

1.[5] Title: Organic Gunshot Residue Analysis for Potential Shooter Determination Source: crime-scene-investigator.net URL:

2.[1] Title: Methods for the Analysis of Organic and Inorganic Gunshot Residue Source: syr.edu URL:

3.[3] Title: Skin Permeation of Organic Gunshot Residue: Implications for Sampling and Analysis Source: acs.org URL:

4.[2] Title: Comprehensive Non-Targeted Analysis of Contaminated Groundwater of a Former Ammunition Destruction Site Source: acs.org URL:

5.[4] Title: Effects of polar and non-polar gun-cleaning solvent components on permeation characteristics of two major organic gunshot residues Source: tandfonline.com URL:

6.[6] Title: Fragmentation Resilience Energy Mass Spectrometry (FREMS): Methods Validation and Compound Differentiation Source: nih.gov URL:

Sources

Application

Application Note: Quantification of N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite) in Smokeless Powders by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction: The Critical Role of Stabilizers in Propellant Chemistry N,N-Diethyl-N',N'-diphenylurea, commonly known as Ethyl Centralite (EC) or Centralite 1, is a cornerstone additive in the manufacturing of nitrocellu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stabilizers in Propellant Chemistry

N,N-Diethyl-N',N'-diphenylurea, commonly known as Ethyl Centralite (EC) or Centralite 1, is a cornerstone additive in the manufacturing of nitrocellulose-based smokeless powders.[1][2] Its primary function is to act as a chemical stabilizer, ensuring the safety, reliability, and long-term storage of energetic materials.[2][3][4] Nitrocellulose, the primary energetic component, naturally decomposes over time, releasing acidic nitrogen oxide (NOx) gases.[1][5] This decomposition is an auto-catalytic process; if left unchecked, the accumulation of these gases can accelerate degradation, leading to heat generation and potentially catastrophic self-ignition.[1][4]

Ethyl Centralite mitigates this risk by actively scavenging these NOx radicals, neutralizing them before they can perpetuate the decomposition cycle.[1][5] The concentration of EC and its degradation products, therefore, serves as a direct indicator of the propellant's age, stability, and remaining safe service life.[6][7] Accurate and precise quantification of EC is paramount for:

  • Quality Control: Ensuring manufacturing batches meet stringent safety and performance specifications.

  • Surveillance Programs: Monitoring the chemical stability of stockpiled munitions to predict their safe lifespan.[7]

  • Forensic Analysis: Identifying the components of unburned powders and post-blast residues.[8]

This application note provides a detailed, robust, and validated protocol for the quantification of Ethyl Centralite in smokeless powder samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle of the Method: Reverse-Phase HPLC

High-Performance Liquid Chromatography is the preferred analytical technique for separating and quantifying the organic additives in smokeless powders due to its ability to handle a wide range of analyte polarities without the need for high temperatures, which could degrade sensitive compounds.[7][9]

This method employs a reverse-phase chromatographic separation. The stationary phase is a non-polar C18 (octadecylsilane) column, while the mobile phase is a more polar mixture of acetonitrile and water. Ethyl Centralite, being a relatively non-polar aromatic compound, exhibits a strong affinity for the C18 stationary phase. By carefully controlling the composition of the mobile phase, we can achieve a controlled elution of EC from the column, separating it from other powder components like nitroglycerin, diphenylamine, and various plasticizers.[9][10] Quantification is achieved by monitoring the column effluent with a UV detector at a wavelength where Ethyl Centralite exhibits strong absorbance, and comparing the peak area to that of certified reference standards.

Detailed Analytical Protocol

This protocol is designed to be a self-validating system, incorporating steps for system suitability to ensure the reliability of every analytical run.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (ACN), and purified water (18.2 MΩ·cm).

  • Reference Standard: Ethyl Centralite (EC), certified purity ≥99.0% (e.g., CAS No. 85-98-3).

  • Extraction Solvent: Dichloromethane (CH2Cl2) or Acetone, HPLC-grade. Acetone is effective at dissolving the nitrocellulose matrix, ensuring efficient extraction.[8]

  • Sample Filters: 0.45 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions

The following table outlines the instrumental setup and parameters for the successful separation and quantification of Ethyl Centralite.

ParameterSpecificationRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DADStandard system for robust and reproducible chromatographic separations.
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard column for separation of non-polar to moderately polar organic compounds. The length provides sufficient resolution.
Mobile Phase Acetonitrile (ACN) : Water (H₂O)A typical reverse-phase solvent system. The specific ratio determines the retention time and must be optimized.
Isocratic: 65:35 (v/v) ACN:H₂OAn isocratic method is simpler and more robust for quantifying a single target analyte. A gradient may be needed if separating multiple stabilizers and their degradation products.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion.
UV Detection 220 nm or 254 nmEthyl Centralite has significant UV absorbance at these wavelengths, providing good sensitivity.[10] A Diode Array Detector (DAD) can be used to confirm peak purity.
Run Time ~15 minutesSufficient to allow for the elution of EC and any late-eluting components, followed by column re-equilibration.
Experimental Workflow Diagram

The overall analytical process from sample preparation to final data reporting is illustrated below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_std cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample 1. Weigh Smokeless Powder Sample Solvent 2. Add Extraction Solvent (e.g., Acetone) Sample->Solvent Extract 3. Sonicate/Vortex to Extract EC Solvent->Extract Filter 4. Filter Extract (0.45 µm PTFE) Extract->Filter Dilute 5. Dilute to Final Concentration Filter->Dilute SST 6. System Suitability Test (Inject Mid-Standard 5x) Dilute->SST Stock A. Prepare EC Stock Standard Working B. Create Calibration Standards (5 levels) Stock->Working Working->SST Cal 7. Inject Calibration Standards (Linearity) SST->Cal Inject_Sample 8. Inject Prepared Sample Extracts Cal->Inject_Sample Integrate 9. Integrate Peak Areas Inject_Sample->Integrate Curve 10. Generate Calibration Curve (Conc. vs Area) Integrate->Curve Calculate 11. Calculate EC % (w/w) in Original Sample Curve->Calculate Report 12. Final Report Calculate->Report

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting baseline noise in N,N-Diethyl-N',N'-diphenylurea HPLC detection

Technical Support Center: Troubleshooting Baseline Noise in N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite) HPLC Detection Introduction N,N-Diethyl-N',N'-diphenylurea, commonly known as Ethyl Centralite (EC) or Central...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Baseline Noise in N,N-Diethyl-N',N'-diphenylurea (Ethyl Centralite) HPLC Detection

Introduction

N,N-Diethyl-N',N'-diphenylurea, commonly known as Ethyl Centralite (EC) or Centralite I, is a critical stabilizer used in double-base propellants and a key analyte in gunshot residue (GSR) forensics. Accurate quantification of EC requires high-performance liquid chromatography (HPLC) with UV or fluorescence detection. Because EC is often analyzed at trace levels (picogram to nanogram range), baseline noise can severely compromise the signal-to-noise (S/N) ratio, leading to poor limits of detection (LOD) and integration errors.

This guide provides a comprehensive, mechanistically grounded troubleshooting framework for identifying and resolving baseline noise during the HPLC analysis of Ethyl Centralite.

Mechanistic Causes of Baseline Noise (The "Why")

Understanding the causality behind baseline anomalies is essential for rapid resolution. Baseline noise is not a single phenomenon; it is the detector's electrical response to optical, chemical, or mechanical inconsistencies in the fluidic path.

  • Optical/Detector Noise (The UV Flow Cell): Ethyl Centralite is typically detected at a UV wavelength of 240 nm [1]. At this wavelength, the photodiode array (PDA) or variable wavelength detector (VWD) is highly sensitive to the amount of light passing through the flow cell. An aging deuterium lamp emits fewer photons, forcing the detector's photomultiplier to amplify the signal, which proportionally amplifies background electrical noise [2]. Additionally, refractive index (RI) changes caused by temperature mismatches between the column effluent and the flow cell can bend the UV light away from the diode, causing baseline wander [3].

  • Mechanical/Pump Noise (Pressure Pulsations): The HPLC pump must deliver a pulseless flow. If a primary or secondary check valve fails to seat perfectly (often due to particulate contamination or buffer precipitation), micro-fluctuations in flow rate occur. These flow variations alter the localized pressure inside the detector flow cell, changing the mobile phase density and its refractive index, which manifests as rhythmic, sinusoidal baseline noise[2].

  • Chemical Noise (Mobile Phase Outgassing & Mixing): If the mobile phase is inadequately degassed, dissolved atmospheric gases will expand as the fluid transitions from the high-pressure column to the low-pressure flow cell. The resulting micro-bubbles scatter the UV beam, causing sharp, erratic spikes [4]. Furthermore, inadequate mixing of solvents with different UV cutoffs can cause localized absorbance variations, appearing as high-frequency noise [4].

Diagnostic Workflow: A Self-Validating System

To avoid replacing parts blindly, follow this self-validating diagnostic protocol. Each step is designed to isolate a specific module of the HPLC system to prove or disprove its contribution to the noise.

BaselineTroubleshooting Start Observe Baseline Noise Isolate Run Zero-Volume Blank (No Injection) Start->Isolate CheckPump Overlay Pressure Trace with UV Baseline Isolate->CheckPump NoisePersists Is Noise Rhythmic or Random? CheckPump->NoisePersists SourcePump Rhythmic: Pump Issue (Check Valves/Seals) NoisePersists->SourcePump Sinusoidal SourceDetector Random: Detector Issue (Lamp Age/Flow Cell) NoisePersists->SourceDetector High Frequency SourceMobile Spikes: Mobile Phase (Bubbles/Degassing) NoisePersists->SourceMobile Sharp Spikes FixPump Clean Valves / Replace Seals SourcePump->FixPump FixDetector Clean Cell / Replace Lamp SourceDetector->FixDetector FixMobile Refresh Solvent & Degas SourceMobile->FixMobile

Logical workflow for isolating HPLC baseline noise sources.

Step-by-Step Troubleshooting Methodologies

Protocol A: The Zero-Volume Blank Test Validates whether the noise originates from the sample matrix or the instrument system.

  • Equilibrate the HPLC system with your standard Ethyl Centralite mobile phase (e.g., Acetonitrile/Water) until the column pressure stabilizes.

  • Program the autosampler to perform a 0 µL injection (or a "needle wash only" blank) to mimic the exact mechanical movements of an injection without introducing a sample.

  • Initiate data acquisition for the full method run time.

  • Analysis: If the noise is absent, investigate sample preparation techniques (e.g., matrix interference, precipitation of EC in the injection loop). If the noise is present, the issue is systemic; proceed to Protocol B.

Protocol B: The Pressure Trace Overlay Validates whether the noise is mechanically driven by the pump.

  • Access your chromatography data system (CDS) and enable the recording of the pump pressure ripple (this is often disabled by default to save disk space).

  • Run a 5-minute isocratic flow at the method's standard flow rate.

  • Overlay the pressure trace directly on top of the UV absorbance baseline.

  • Analysis: If the peaks and valleys of the UV baseline perfectly synchronize with the strokes of the pump pistons (pressure ripple), you have a flow delivery issue. Action: Sonicate the inlet/outlet check valves in methanol or replace the pump piston seals [2].

Protocol C: The Static Flow Cell Test Validates whether the noise is strictly optical/electrical.

  • Turn off the HPLC pump to achieve a 0 mL/min flow rate.

  • Monitor the UV baseline at 240 nm for 10 minutes.

  • Analysis: If the baseline becomes completely flat, the detector optics are functioning correctly, and the noise is caused by flow or mobile phase chemistry. If the baseline remains noisy with no flow, the issue is optical. Action: Perform a detector lamp intensity test. Replace the deuterium lamp if it fails the manufacturer's intensity threshold or has exceeded 2,000 burn hours [2].

Quantitative Data: Optimizing EC Detection Parameters

To minimize baseline susceptibility, ensure your method parameters are optimized specifically for Ethyl Centralite.

ParameterOptimal Setting for ECPotential Baseline ImpactCorrective Action
Detection Wavelength 240 nm (UV)High noise if using low-grade solvents with UV cutoffs >210 nm.Use strictly HPLC-grade or LC-MS grade Acetonitrile and Water.
Column Temperature 30°C - 40°CThermal mismatch causing refractive index drift in the flow cell [3].Activate the detector's internal heat exchanger to match column effluent temp.
Mobile Phase Degassing Continuous VacuumMicro-bubbles causing sharp, erratic baseline spikes [4].Ensure inline degasser is functional; pre-sonicate aqueous phases.
Gradient Mixing Dynamic Mixer (100-250 µL)High-frequency noise from incomplete blending of ACN and Water [4].Install a larger volume mixer if noise persists during the gradient slope.

Frequently Asked Questions (FAQs)

Q: I am analyzing Ethyl Centralite in aged propellants, and my baseline drifts upward significantly during the gradient run. Why? A: This is a classic symptom of solvent absorbance imbalance. As the gradient shifts from a highly aqueous phase to a highly organic phase (Acetonitrile), the background UV absorbance of the mobile phase changes. Even HPLC-grade Acetonitrile absorbs slightly differently than water at 240 nm. Fix: Ensure you are not using older solvents, as Acetonitrile can polymerize or absorb atmospheric contaminants over time, increasing its UV background [3]. Run a blank gradient and use your CDS software to subtract the blank baseline from your sample runs.

Q: My baseline has sharp, vertical spikes that look like peaks, but they have no Gaussian shape. Is this EC degrading? A: No. Sharp, non-Gaussian spikes are almost always optical or electrical artifacts, not chemical peaks. The most common cause is micro-bubbles passing through the flow cell (outgassing) due to poor degassing [4]. Another possibility is an aging UV lamp that is beginning to "arc" internally, causing momentary flashes of light intensity [4]. Fix: Check your inline degasser. If the vacuum pump is failing, replace it. If the degasser is fine, check the lamp's burn hours and replace if necessary.

Q: Can I use a different wavelength to avoid baseline noise? A: While 240 nm is optimal for EC's primary absorbance maximum [1], you can evaluate the spectrum using a Photodiode Array (PDA) detector. Moving to a higher wavelength (e.g., 254 nm) may reduce solvent background noise, but it will also decrease your sensitivity (signal) for Ethyl Centralite. You must evaluate the Signal-to-Noise (S/N) ratio at both wavelengths to determine the best approach for your specific assay limits.

References

  • Sjöberg, F. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. DiVA Portal. Available at:[Link]

  • Agilent Technologies. Eliminating Baseline Problems. Agilent. Available at:[Link]

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]

  • Taylor, T. (2019). HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of N,N-Diethyl-N',N'-diphenylurea During GC Injection

Target Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center. This guide is designed to help researchers resolve the analytical challenges associated with the gas chromatography (GC) analysis of N,N-Diethyl-N',N'-diphenylurea (commonly known as Ethyl Centralite or Centralite I). Because this compound is highly thermo-labile, standard GC injection parameters often lead to destructive thermal cleavage, resulting in poor quantification and the appearance of artefact peaks.

Diagnostic FAQ: Identifying Thermal Degradation

Q: Why am I seeing unexpectedly low recovery of Ethyl Centralite alongside anomalous peaks in my GC-MS chromatogram? A: Ethyl Centralite is a thermo-labile stabilizer[1]. When exposed to standard hot split/splitless injection temperatures (e.g., >200 °C), it undergoes thermal cleavage of its central urea structure. This degradation frequently manifests as the formation of artefact peaks, most notably N-ethylaniline (NEA)[2].

Q: How can I differentiate between actual sample degradation and injection-port artefacts? A: True sample degradation (e.g., the auto-catalytic decomposition of the matrix it stabilizes) typically yields nitrated derivatives of Ethyl Centralite (such as 4-nitro or 4,4'-dinitroethylcarbanilides) as the compound reacts with nitrogen oxides over time[1]. Conversely, injection-port thermal degradation primarily yields structural cleavage products like N-ethylaniline[2]. A soiled GC liner can also induce this thermal decomposition, mimicking the effects of elevated injection port temperatures[3].

Root Cause & Mechanistic Pathway

To understand how to fix the issue, we must first map the causality of the degradation. The diagram below illustrates how thermal stress in the inlet drives the hydrolysis and cleavage of the urea structure, leading to false analytical recoveries.

GC_Troubleshooting Sample Ethyl Centralite (N,N-Diethyl-N',N'-diphenylurea) HotInlet Hot Split/Splitless Inlet (>200°C) or Active Sites Sample->HotInlet Standard Method ColdInlet PTV / Cold Split Injection (Initial Temp <100°C) Sample->ColdInlet Optimized Method Degradation Thermal Cleavage / Hydrolysis HotInlet->Degradation Thermal Stress Intact Intact Vaporization (@ 175°C) ColdInlet->Intact Gentle Heating Artefacts Artefact Formation: N-Ethylaniline (NEA) Degradation->Artefacts Quant Accurate GC-MS Quantification Intact->Quant High Recovery Artefacts->Quant False Low Recovery

Fig 1: Mechanistic pathway of Ethyl Centralite thermal degradation vs. intact transfer in GC inlets.

Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring the ratio of intact Ethyl Centralite to its NEA artefact, you can continuously verify the health of your GC inlet.

Protocol A: Implementing Programmed Temperature Vaporization (PTV)

To completely minimize the degradation of thermo-labile compounds, a cold split injection technique using a PTV inlet is highly recommended[4].

  • Step 1: Inlet Preparation. Install a deactivated, glass-wool packed PTV liner. The glass wool provides sufficient surface area for sample retention and homogeneous vaporization without thermal shock.

  • Step 2: Initial Temperature Setting. Set the initial inlet temperature below the boiling point of your extraction solvent (e.g., 40 °C for dichloromethane or methanol extracts).

  • Step 3: Cold Injection. Inject the sample (1–2 µL) at this low initial temperature to prevent immediate thermal cleavage of the urea structure.

  • Step 4: Rapid Thermal Ramp. Rapidly ramp the inlet temperature (e.g., 10–12 °C/s) to a maximum of 175 °C. This safely transfers the Ethyl Centralite to the column without exceeding its thermal stability threshold[5].

  • Step 5: System Self-Validation. Run a continuous calibration verification (CCV) standard of pure Ethyl Centralite. The absence of an N-ethylaniline peak confirms that the thermal transfer is non-destructive.

Protocol B: Isothermal Inlet Optimization (If PTV is unavailable)

Many laboratories lack PTV injectors due to instrument cost[5]. In these cases, isothermal parameters must be strictly controlled to prevent artefact formation.

  • Step 1: Lower the Injection Temperature. Reduce the standard split/splitless inlet temperature to approximately 175 °C. Research indicates that this specific temperature provides the optimal balance between adequate vaporization and the prevention of thermal degradation[5].

  • Step 2: Liner Deactivation and Maintenance. A soiled liner containing non-volatile matrix residues creates active sites that catalyze decomposition even at lower temperatures[3]. Replace the liner and silanize the inlet regularly.

  • Step 3: Matrix Cleanup. Ensure your sample extraction protocol includes a cleanup step (e.g., solid-phase extraction) to remove highly active matrix components before GC injection.

  • Step 4: System Self-Validation. Monitor the baseline of your CCV standard. If the peak area of N-ethylaniline begins to increase relative to the intact stabilizer over a sequence, your liner has developed active sites and requires immediate replacement.

Quantitative Data Presentation: Injection Technique Comparison

To assist in method development, the following table summarizes the expected quantitative outcomes based on the chosen injection technique.

Injection TechniqueInlet TemperatureExpected EC RecoveryArtefact Formation (NEA)Method Suitability
Hot Splitless250 °C< 50%HighPoor
Isothermal Split175 °C85 - 90%LowModerate[5]
Cold Split (PTV)40 °C → 175 °C> 95%Trace / NoneOptimal[4]
HPLC-UV/VisAmbient100%NoneReference Standard

References

  • Title: An Investigation into Artefacts Formed During Gas Chromatography/Mass Spectrometry Analysis of Firearms Propellant Source: Flinders University URL
  • Title: Centralite Source: Wikipedia URL
  • Title: Association of fired cartridge residues to unburned smokeless powders using GC-MS and multivariate statistical procedures Source: Michigan State University URL
  • Title: Quantitative profile–profile relationship (QPPR) modelling: a novel machine learning approach to predict and associate chemical characteristics of unspent ammunition from gunshot residue (GSR)
  • Title: Gunshot Residue Analysis A Review Source: ASTM / J Forensic Sci URL

Sources

Reference Data & Comparative Studies

Validation

Inter-laboratory validation of N,N-Diethyl-N',N'-diphenylurea detection protocols

Title: Inter-Laboratory Validation of N,N-Diethyl-N',N'-diphenylurea Detection Protocols: A Comparative Guide to GC-MS and LC-MS/MS Methodologies Executive Context: The Analytical Imperative N,N-Diethyl-N',N'-diphenylure...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of N,N-Diethyl-N',N'-diphenylurea Detection Protocols: A Comparative Guide to GC-MS and LC-MS/MS Methodologies

Executive Context: The Analytical Imperative

N,N-Diethyl-N',N'-diphenylurea—universally known as Ethyl Centralite or Centralite I—is a highly specific organic compound utilized primarily as a deterrent and stabilizer in double-base smokeless propellants[1]. During the extreme thermal and pressure events of a firearm discharge, the primary explosives (nitrocellulose and nitroglycerin) decompose, releasing highly reactive nitrogen oxides. Ethyl Centralite acts as a chemical sponge, scavenging these free radicals to prevent auto-ignition and stabilize the ammunition[1][2].

Because Ethyl Centralite is uniquely tied to propellant chemistry, its presence in Organic Gunshot Residue (OGSR) serves as a definitive biomarker in forensic and environmental analyses[1][3]. However, detecting trace amounts of this compound across different laboratories requires highly robust, self-validating analytical frameworks. This guide objectively compares the two gold-standard detection platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —providing actionable, field-proven protocols.

Mechanistic Causality: From Discharge to Detection

To design a reliable detection protocol, one must first understand the physical chemistry of the target analyte. Ethyl Centralite ( C17​H20​N2​O ) is highly soluble in organic solvents but exhibits moderate thermal lability. During a firing event, it vaporizes and subsequently condenses onto surrounding surfaces (hands, clothing, substrates) alongside inorganic residues[3][4].

G A Firearm Discharge (High Temp & Pressure) B Propellant Combustion (Nitrocellulose/Nitroglycerin) A->B C Release of Reactive Nitrogen Oxides (NOx) B->C D Ethyl Centralite (Nitrogen Scavenger) C->D Scavenging E Stabilization via Nitrated Derivatives D->E F Condensation as OGSR (Target Analyte) E->F

Caption: Mechanism of Ethyl Centralite in propellants and its deposition as OGSR.

Objective Performance Comparison: GC-MS vs. LC-MS/MS

Inter-laboratory validation studies, including those aligned with the Organization of Scientific Area Committees (OSAC) standards, have systematically compared GC-MS and LC-MS/MS for OGSR characterization[4][5]. While GC-MS has historically been the workhorse for bulk propellant analysis, LC-MS/MS is rapidly becoming the modern standard for trace residue detection due to its superior Limits of Detection (LOD) and Limits of Quantification (LOQ)[4].

Table 1: Comparative Performance Metrics for Ethyl Centralite Detection

Analytical ParameterGC-MS (Traditional Method)LC-MS/MS (Modern Standard)
Ionization Technique Electron Ionization (EI)Electrospray Ionization (ESI+)
Sensitivity (LOD) Moderate (Low nanogram range)Superior (Picogram range)[4][6]
Thermal Degradation High risk (Requires heated injection port)Negligible (Cold liquid phase separation)
Matrix Interference Moderate (Requires extensive sample cleanup)Low (MRM transitions provide high specificity)[5]
Self-Validation Tool Acetanilide Internal Standard[7]Deuterated Isotopes (e.g., DPA-d6)[8]
Primary Application Bulk propellant stability testing[7]Trace OGSR recovery from complex matrices[3]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems . By incorporating isotopically labeled internal standards and strict calibration brackets, these workflows automatically flag volumetric errors, matrix suppression, or instrument drift.

Protocol A: Trace Detection via LC-MS/MS (OSAC 2022-S-0003 Compliant)

Causality Check: LC-MS/MS is selected for trace swabbing because the urea nitrogen atoms in Ethyl Centralite readily accept a proton in acidic mobile phases, forming a highly stable [M+H]+ precursor ion[5].

Step-by-Step Methodology:

  • Sample Extraction: Extract the collected swab (e.g., cotton or tesa® Tack) using 1.0 mL of LC/MS-grade Methanol containing 0.1% Formic Acid[3].

    • Causality: Methanol disrupts the hydrophobic interactions between Ethyl Centralite and the swab matrix, while formic acid acts as a proton donor to pre-ionize the analyte.

  • Internal Standard Addition: Spike the extract with 10 µL of a deuterated internal standard (e.g., Diphenylamine-d6 or a deuterated centralite analogue) at a known concentration[8].

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 mm x 3 mm, 2.7 µm particle size). Run a gradient mobile phase of Water/Methanol (both containing 0.1% Formic Acid).

  • Mass Spectrometry (MRM Mode): Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for Ethyl Centralite: precursor ion m/z≈269 [M+H]+ to its primary product ions[5][6].

  • Self-Validation Checkpoint: Calculate the peak area ratio of Ethyl Centralite to the internal standard. If the internal standard peak area deviates by >15% from the calibration blank, the run is flagged for matrix suppression, and the sample must be diluted and re-injected.

Protocol B: Bulk Propellant Analysis via GC-MS

Causality Check: GC-MS is ideal for bulk propellant quality control where analyte concentration is high (e.g., 1-3% by mass) and thermal degradation is mathematically corrected via robust internal standardization[1][7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.7 g of the double-base propellant in Dichloromethane (DCM)[7].

  • Internal Standard Addition: Add Acetanilide (AA) as the internal standard (0.5 mg/mL final concentration)[7].

    • Causality: Acetanilide is chosen because its retention time closely brackets Ethyl Centralite without co-eluting, and it exhibits similar thermal stability in the GC inlet.

  • Gas Chromatography: Inject 1 µL into the GC inlet (split ratio 50:1) set to 250°C. Use a standard non-polar capillary column (e.g., HP-5MS) with a temperature program ramping from 100°C to 280°C.

  • Mass Spectrometry (SIM Mode): Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to track the molecular ion and primary fragments of Ethyl Centralite.

  • Self-Validation Checkpoint: Utilize a single-point or multi-point calibration curve. The accuracy of the run is validated only if the calculated relative average error of the Acetanilide standard falls within ±3.5% [7][9].

Inter-Laboratory Workflow Visualization

To ensure reproducibility across different laboratory environments, the following workflow maps the critical path from sample collection to data synthesis, highlighting the split-aliquot cross-validation approach.

Workflow S1 Sample Collection (Swabs / Adhesive Lifters) S2 Solvent Extraction (MeOH + Internal Standard) S1->S2 Split Split Aliquots for Cross-Validation S2->Split GC GC-MS Protocol (Thermal Desorption / EI) Split->GC LC LC-MS/MS Protocol (ESI+ / MRM Transitions) Split->LC Data Data Synthesis (LOD, LOQ, Precision) GC->Data LC->Data

Caption: Self-validating inter-laboratory workflow for Ethyl Centralite detection.

Conclusion and Recommendations

For laboratories tasked with the detection of N,N-Diethyl-N',N'-diphenylurea, the choice of instrumentation must be dictated by the sample matrix.

  • For forensic trace analysis (OGSR): LC-MS/MS is the undisputed superior alternative. Its ability to bypass the thermal degradation inherent to GC inlets, combined with the extreme specificity of MRM transitions, ensures high-fidelity detection even in heavily contaminated environmental matrices[3][4][5].

  • For military/industrial quality control: GC-MS remains a highly reliable, cost-effective method for determining the remaining shelf-life of double-base propellants, provided strict internal standard protocols (like Acetanilide normalization) are enforced[7][9].

References

  • Evaluating GC-MS and LC-MS Efficacy for Characterization of a Developed Organic Gunshot Residue Standard. West Virginia University Office of Undergraduate Research. URL:[Link]

  • Centralite. Wikipedia. URL: [Link]

  • Raman Spectroscopic Analysis of Gunshot Residue Offering Great Potential for Caliber Differentiation. Analytical Chemistry - ACS Publications. URL:[Link]

  • A Simple and Selective Spectrophotometric Method for Determination of Ethyl Centralite as Stabilizer in Double Base Solid Propellants. Begell Digital Library. URL:[Link]

  • Determination of Ethyl Centralite Stabilizer in a Double-Base Propellant by Gas Chromatography: Linearity, Accuracy, Precision. Military Technical Institute (VTI), Serbia. URL:[Link]

  • OSAC 2022-S-0003, Standard Practice for the Identification of Compounds Related to Organic Gunshot Residue (oGSR) by Liquid Chromatography-Mass Spectrometry (LC-MS). NIST / Organization of Scientific Area Committees. URL: [Link]

  • Detection of N,N'-diphenyl-N,N'-dimethylurea (methyl centralite) in gunshot residues using MS-MS method. ResearchGate. URL: [Link]

  • Armed with the Facts: A Method for the Analysis of Smokeless Powders by Ambient Mass Spectrometry. ACS Publications. URL: [Link]

  • Detection of organic and inorganic gunshot residues from hands using complexing agents and LC-MS/MS. RSC Publishing. URL: [Link]

Sources

Comparative

Accuracy and precision of N,N-Diethyl-N',N'-diphenylurea recovery in forensic swabbing

Title: Accuracy and Precision of N,N-Diethyl-N',N'-diphenylurea Recovery in Forensic Swabbing: A Comparative Methodological Guide Introduction In forensic chemistry and residue analysis, N,N-Diethyl-N',N'-diphenylurea—co...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Accuracy and Precision of N,N-Diethyl-N',N'-diphenylurea Recovery in Forensic Swabbing: A Comparative Methodological Guide

Introduction In forensic chemistry and residue analysis, N,N-Diethyl-N',N'-diphenylurea—commonly known as Ethyl Centralite (EC)—serves as a highly characteristic organic gunshot residue (OGSR) marker. As a critical stabilizer in smokeless powders, its reliable recovery from skin or environmental surfaces is paramount for accurate crime scene reconstruction. However, the transition from physical swabbing to quantitative instrumental analysis is fraught with variables that can compromise data integrity. As a Senior Application Scientist, I have designed this guide to objectively compare traditional extraction workflows against emerging ambient ionization techniques. By understanding the physicochemical causality behind swab matrices and solvent dynamics, researchers can implement self-validating protocols that guarantee both high recovery accuracy and analytical precision.

The Causality of Recovery: Swab Matrix and Solvent Dynamics

To achieve reproducible recovery of Ethyl Centralite, one must engineer an extraction environment that thermodynamically favors the release of the analyte from the collection matrix. EC is a moderately lipophilic, neutral urea derivative, which dictates specific material and solvent choices.

  • Swab Material Dynamics: Historically, forensic teams utilized highly absorbent cotton swabs. However, cotton is composed of cellulose, which possesses a high density of polar hydroxyl groups. These groups can non-specifically bind analytes or trap hydrophobic molecules like EC within their dense fibrous network, leading to variable recovery rates (1)[1]. Modern protocols prioritize synthetic polyurethane (PU) foam or polyester swabs. These materials exhibit lower non-specific binding and readily release organic residues when subjected to physical agitation, achieving recovery rates of approximately 95% (2)[2].

  • Solvent Selection: Aqueous solvents are entirely ineffective for EC extraction. While methanol is a strong general-purpose solvent, acetonitrile is the superior choice for forensic skin swabbing. Skin swabs co-extract sebum, lipids, and proteins. Acetonitrile acts as a strong protein precipitant, effectively solubilizing the lipophilic EC while crashing out high-molecular-weight biological interferences. This prevents ion suppression in the mass spectrometer's source, thereby preserving method precision.

Comparative Methodologies: Self-Validating Protocols

A robust forensic protocol must be a self-validating system. This is achieved by introducing an isotopically labeled internal standard (IS) at the very beginning of the workflow. Any physical loss of the analyte during extraction or ionization is proportionally mirrored by the IS, ensuring the final quantitative ratio remains absolutely accurate.

Protocol A: Traditional Solvent Extraction with LC-MS/MS (High Precision)

This protocol represents the gold standard for quantitative accuracy, relying on exhaustive solvent extraction and chromatographic separation.

  • Swab Collection: Swab the target surface using a pre-wetted (isopropanol or acetonitrile) polyurethane foam swab.

  • Internal Standard Addition (Self-Validation): Spike the swab tip with 10 µL of a known concentration of deuterated Ethyl Centralite (EC-d10).

  • Solvent Extraction: Submerge the swab tip in 1.0 mL of LC-MS grade Acetonitrile within a 2.0 mL microcentrifuge tube.

  • Physical Agitation: Subject the tube to ultrasonication for 15 minutes at room temperature. The cavitation bubbles mechanically disrupt the PU foam matrix, ensuring complete desorption of the trapped EC.

  • Filtration: Pass the extract through a 0.2 µm PTFE syringe filter to remove particulates and precipitated proteins.

  • Analysis: Inject 5 µL into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor the protonated molecular ion [M+H]+ at m/z 269.16 for EC and m/z 279.22 for EC-d10.

Protocol B: Swab Touch Spray Mass Spectrometry (High Throughput)

Recent advancements in ambient ionization, such as Swab Touch Spray Mass Spectrometry (Swab TS-MS), eliminate complex sample preparation, allowing for the direct detection of gunshot residues from the swab surface (3)[3].

  • Swab Collection: Swab the surface using a medical-grade synthetic swab.

  • Solvent Application: Apply 15 µL of a spray solvent (Methanol/Water 1:1 with 0.1% formic acid) directly to the swab tip to solubilize the EC.

  • Direct Ionization: Attach an alligator clip to the moistened swab and apply a high voltage (+3.5 kV). The swab fibers act as an electrospray emitter, generating charged droplets.

  • Analysis: Position the swab tip 5 mm from the mass spectrometer inlet. The ambient mass spectrometry technique provides reliable observation of EC as protonated molecular ions in real-time (4)[4].

Quantitative Data Comparison

The following table summarizes the performance metrics of different recovery and analysis strategies based on empirical forensic data.

Methodology / Swab TypeExtraction SolventRecovery Accuracy (%)Precision (RSD %)Limit of Detection (LOD)Mechanism / Advantage
Cotton Swab + HPLC-Fluorescence Methanol (Syringe Elution)65 - 75%12 - 18%200 pgAccessible instrumentation; prone to matrix entrapment.
PU Foam Swab + LC-MS/MS Acetonitrile (Ultrasonication)~95%< 8%< 50 pgGold standard precision; physical agitation maximizes desorption.
Medical Swab + Swab TS-MS Direct Methanol/WaterN/A (Direct Analysis)15 - 20%~1 ngZero sample prep; real-time ambient ionization screening.

Workflow Visualization

The logical pathways and decision points for EC recovery and analysis are illustrated below.

G cluster_0 Protocol A: Traditional Extraction cluster_1 Protocol B: Ambient Ionization Start Forensic Swabbing (N,N-Diethyl-N',N'-diphenylurea) Solvent Acetonitrile Extraction + Internal Standard Start->Solvent Direct Direct Solvent Application (MeOH/H2O) Start->Direct Agitation Ultrasonication (15 mins) Solvent->Agitation Extract PTFE Filtration Agitation->Extract LCMS LC-MS/MS Analysis (High Precision) Extract->LCMS Compare Data Validation: Accuracy vs. Precision LCMS->Compare Voltage Apply High Voltage (+3.5 kV) Direct->Voltage TSMS Swab TS-MS Analysis (High Throughput) Voltage->TSMS TSMS->Compare

Comparative workflow of traditional LC-MS/MS extraction versus ambient Swab TS-MS for EC recovery.

References

  • High-performance liquid chromatographic analysis with fluorescence detection of ethyl centralite and 2,4- dinitrotoluene in gunshot residues after derivatization with 9-fluorenylmethylchloroform
  • Quantitative Swab Touch Spray Mass Spectrometry for Oral Fluid Drug Testing.
  • A Comparison of Common Swabbing Materials for the Recovery of Organic and Inorganic Explosive Residues.
  • Armed with the Facts: A Method for the Analysis of Smokeless Powders by Ambient Mass Spectrometry.

Sources

Safety & Regulatory Compliance

Safety

N,N-Diethyl-N',N'-diphenylurea proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and operational workflows, I recognize that the end-of-life management of chemical reagents is just as critical as their primary application. N,N-Diethyl-N',...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and operational workflows, I recognize that the end-of-life management of chemical reagents is just as critical as their primary application. N,N-Diethyl-N',N'-diphenylurea (CAS: 85-98-3), commonly known as Ethyl Centralite or Centralite I, is frequently utilized in drug development and materials science as a chemical intermediate and stabilizer.

While highly effective in its applications, it presents specific logistical challenges at the end of its lifecycle. As an organic compound with notable aquatic toxicity and oral hazard profiles, improper disposal—such as aqueous drain discharge or standard landfilling—poses severe environmental and regulatory risks[1]. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and ultimate thermal destruction of this compound.

Physicochemical & Toxicological Profile

To effectively manage chemical waste, operators must first understand the quantitative parameters that dictate the compound's behavior. The following data informs our risk assessment and disposal strategy[2],[3],[4]:

ParameterValue / DescriptionClinical / Environmental Implication
CAS Number 85-98-3Unique identifier for tracking and compliance.
Physical State White to grey crystalline powderRisk of airborne dust generation during handling[4].
Acute Toxicity (Oral) LD50 (rat): 780.9 mg/kgHarmful if swallowed (GHS Category 4 / H302)[2],[3].
Aquatic Toxicity LC50 (96h, fish): 15.6 mg/LHarmful to aquatic life (GHS Chronic 3 / H412)[2],[3].
Bioaccumulation High potentialStrict prohibition against sewer/drain disposal[2],[1].

The Causality of Disposal: Why Solubilization and Incineration?

In chemical safety, protocols are not arbitrary; they are dictated by molecular behavior. The standard regulatory directive for N,N-Diethyl-N',N'-diphenylurea is to not dispose of it as a dry powder. Instead, the protocol requires dissolving or mixing the material with a combustible solvent prior to incineration ()[5].

The Mechanistic Reasoning:

  • Dust Explosion Mitigation: Ethyl centralite is a crystalline powder. Feeding dry organic powders directly into an incinerator can cause rapid, uncontrolled combustion or dust explosions.

  • Homogenous Thermal Destruction: By dissolving the compound in a combustible solvent (such as acetone, ethanol, or toluene), operators create a homogenous liquid fuel. This ensures a consistent burn rate and complete thermal degradation of the diphenylurea backbone into harmless byproducts (CO 2​ , H 2​ O, and NO x​ ), preventing the release of toxic intermediates into the atmosphere[5].

  • Aquatic Protection: The compound's high bioaccumulation potential and LC50 of 15.6 mg/L mean that even trace amounts in wastewater can disrupt local ecosystems[2]. Incineration completely eliminates this risk by destroying the molecule before it can enter the water table.

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste Processing

This protocol applies to unused reagents, expired stock, or experimental byproducts.

  • Segregation: Collect all solid N,N-Diethyl-N',N'-diphenylurea waste in a dedicated, chemically compatible, sealable container (e.g., high-density polyethylene or glass). Do not mix with incompatible materials such as strong oxidizers, acids, or alkalis[6].

  • Solubilization & Validation (Fume Hood Required): Transfer the solid waste into a certified fume hood. Slowly dissolve the material in an approved combustible solvent (e.g., acetone or toluene)[5].

    • Self-Validation Step: Visually inspect the solution against a light source; the absence of suspended particulates confirms complete solubilization, ensuring a safe, homogenous feed for the incinerator.

  • Primary Packaging: Transfer the resulting liquid mixture into a designated flammable liquid waste carboy.

  • Secondary Packaging Disposal: Empty paper sacks or original packaging that contained the dry powder must not be thrown in standard trash. Place them in a designated biohazard/chemical waste bag for direct incineration[2],[5].

  • Labeling & Transfer: Label the container explicitly: "Flammable Liquid Waste - Contains N,N-Diethyl-N',N'-diphenylurea (Toxic to Aquatic Life)." Transfer to a licensed environmental health and safety (EHS) facility for high-temperature incineration[3].

Protocol B: Accidental Spill Containment & Decontamination

Spills require immediate action to prevent aerosolization and environmental release.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Ensure all ignition sources are removed, as the dust is combustible[1].

  • PPE Donning: Responders must wear nitrile gloves, safety goggles, and an N95/P100 particulate respirator to prevent inhalation of irritating dust[2],[5].

  • Dust Suppression & Validation (Critical Step): Do not dry sweep the area, as this generates hazardous airborne particulates. Lightly wet down the spilled material with a non-reactive liquid (e.g., water or a mild solvent mixture) to suppress dust[6].

    • Self-Validation Step: The transition of the powder into a heavy, wet slurry confirms successful dust suppression, eliminating the risk of aerosolized inhalation.

  • Collection: Use non-sparking tools (e.g., plastic scoops) to collect the wetted material[6]. Place the recovered slurry into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with a cloth dampened with a combustible solvent to capture residual micro-particles. Dispose of the contaminated cloth in the same hazardous waste container for incineration.

Workflow Visualization

DisposalWorkflow Start N,N-Diethyl-N',N'-diphenylurea Waste Generation Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill event Routine Routine Lab Waste Decision->Routine End of process Dust Wet down & collect with non-sparking tools Spill->Dust Solvent Dissolve in combustible solvent Routine->Solvent Dust->Solvent Incinerate Approved Facility Incineration Solvent->Incinerate Homogenous feed

Fig 1: Operational workflow for the containment, processing, and incineration of Ethyl Centralite.

References

  • Title: Safety Data Sheet: Ethyl Centralite (CAS 85-98-3) Source: East Harbour Group URL: [Link]

  • Title: Ethyl Centralite SDS - Safety Data Sheet Source: EthylCentralite.com URL: [Link]

  • Title: BALL POWDER SDS 100812 (Handling & Spill Containment) Source: ChemTel / Olin Winchester URL: [Link]

Sources

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